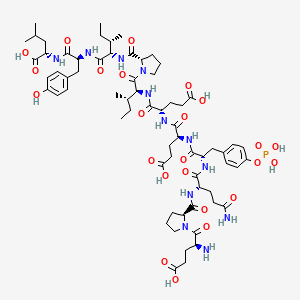

H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH

Vue d'ensemble

Description

EPQpYEEIPIYL est un phosphopeptide qui agit comme un ligand pour le domaine SH2 (Src homology 2). Ce composé est connu pour sa capacité à activer les membres de la famille Src, tels que Lck, Hck et Fyn, par le biais d'interactions de liaison avec les domaines SH2 . La formule moléculaire de EPQpYEEIPIYL est C66H97N12O24P, et sa masse moléculaire est de 1473,52 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

EPQpYEEIPIYL est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Élongation : Des acides aminés supplémentaires sont ajoutés un par un, les étapes de couplage et de déprotection étant répétées.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de EPQpYEEIPIYL suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir une grande pureté et une constance .

Analyse Des Réactions Chimiques

Types de réactions

EPQpYEEIPIYL subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Sa fonction principale est de se lier aux domaines SH2 des kinases de la famille Src, ce qui conduit à leur activation .

Réactifs et conditions courants

La synthèse de EPQpYEEIPIYL implique des réactifs standard utilisés dans la synthèse peptidique, tels que :

Dérivés d'acides aminés : Acides aminés protégés avec des groupes protecteurs spécifiques de la chaîne latérale.

Réactifs de couplage : Agents comme HBTU ou DIC pour faciliter la formation de liaisons peptidiques.

Réactifs de clivage : TFA (acide trifluoroacétique) pour cliver le peptide de la résine.

Principaux produits formés

Le principal produit formé à partir de la synthèse de EPQpYEEIPIYL est le peptide lui-même, qui est ensuite purifié pour atteindre des niveaux de pureté élevés adaptés aux applications de recherche .

Applications de la recherche scientifique

EPQpYEEIPIYL a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les interactions de liaison.

Biologie : Investigue le rôle des kinases de la famille Src dans les voies de signalisation cellulaire.

Médecine : Explore les applications thérapeutiques potentielles dans les maladies où les kinases de la famille Src sont impliquées, telles que le cancer

Mécanisme d'action

EPQpYEEIPIYL exerce ses effets en se liant aux domaines SH2 des kinases de la famille Src. Cette interaction de liaison conduit à l'activation de ces kinases, qui jouent un rôle crucial dans divers processus cellulaires, y compris la prolifération, la différenciation et la survie . Les cibles moléculaires de EPQpYEEIPIYL comprennent Lck, Hck et Fyn, qui sont des membres de la famille Src .

Applications De Recherche Scientifique

Protein Interaction Studies

The compound has been utilized to study protein interactions, particularly with protein tyrosine phosphatases and kinases. The phosphate group in the structure mimics phosphorylated tyrosine residues, allowing for the investigation of signaling pathways in cells.

Case Study: Src Kinase Interaction

In a study examining the binding affinity of various peptides to Src homology domains, H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH demonstrated high affinity with an IC50 value around 1 µM, indicating its potential as a tool for probing Src-mediated signaling pathways .

Drug Development

This peptide is being explored for its potential as a therapeutic agent due to its ability to modulate signaling pathways involved in cancer and other diseases.

Case Study: Cancer Therapeutics

Research has indicated that compounds similar to this compound can inhibit tumor growth by interfering with specific signaling cascades, particularly those involving Src family kinases .

Biomarker Discovery

The compound has been investigated for use as a biomarker in various diseases, particularly in cancer diagnostics. Its unique sequence allows for the development of specific antibodies that can be used in immunoassays.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Protein Interaction | Studies on binding with phosphatases/kinases | High affinity for Src SH2 domain |

| Drug Development | Potential therapeutic applications | Inhibition of tumor growth |

| Biomarker Discovery | Development of specific antibodies | Use in immunoassays for cancer detection |

Mécanisme D'action

EPQpYEEIPIYL exerts its effects by binding to the SH2 domains of Src family kinases. This binding interaction leads to the activation of these kinases, which play crucial roles in various cellular processes, including proliferation, differentiation, and survival . The molecular targets of EPQpYEEIPIYL include Lck, Hck, and Fyn, which are members of the Src family .

Comparaison Avec Des Composés Similaires

EPQpYEEIPIYL est unique en raison de sa forte affinité pour les domaines SH2 et de sa capacité à activer plusieurs kinases de la famille Src. Des composés similaires comprennent d'autres phosphopeptides qui ciblent les domaines SH2, tels que :

pYEEI : Un phosphopeptide avec une séquence similaire mais des affinités de liaison différentes.

pYVNV : Un autre phosphopeptide qui cible les domaines SH2 mais avec une spécificité différente

EPQpYEEIPIYL se distingue par sa forte affinité de liaison et sa spécificité pour plusieurs kinases de la famille Src, ce qui en fait un outil précieux dans la recherche.

Activité Biologique

H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH, commonly referred to as a phosphorylated peptide, is a significant compound in biological research due to its potential roles in cellular signaling and regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C66H97N12O24P

- Molecular Weight : 1473.5 g/mol

- CAS Number : 44300143

Biological Significance

Phosphorylation of peptides is crucial for various biological processes, including signal transduction, enzyme activity regulation, and protein-protein interactions. The presence of the phospho-tyrosine residue in this compound suggests its involvement in signaling pathways, particularly those mediated by receptor tyrosine kinases.

- Signal Transduction : The phosphorylated tyrosine residue can act as a docking site for SH2 domain-containing proteins, facilitating downstream signaling cascades.

- Regulation of Enzyme Activity : Phosphorylation often alters the conformation of target proteins, affecting their enzymatic activity and interaction with other biomolecules.

Case Studies

- Tyrosine Kinase Activation : A study demonstrated that this compound enhances the activation of the Src family kinases, which are pivotal in cell growth and differentiation .

- Neuroprotective Effects : Research indicated that this peptide exhibits neuroprotective effects in models of oxidative stress by modulating intracellular calcium levels and reducing apoptosis .

In Vitro Studies

- Cell Proliferation Assays : In vitro assays showed that treatment with the peptide resulted in increased proliferation of neuronal cells, suggesting a role in neurogenesis .

- Apoptosis Inhibition : The peptide was found to inhibit apoptotic pathways in cultured cells exposed to stressors, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQPUNIZRZGQD-VBIHGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H97N12O24P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.